N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

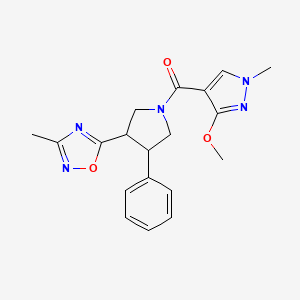

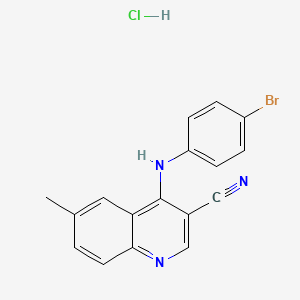

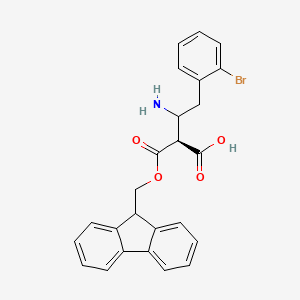

The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including a sulfonyl group, a tetrahydroquinoline group, a triazole group, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonyl group could be introduced using a sulfonyl chloride in the presence of a base . The tetrahydroquinoline could be formed via a Povarov reaction or similar process .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The tetrahydroquinoline and triazole rings would contribute significantly to the three-dimensional shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, triazole, and carboxamide groups. For example, the sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple nitrogen atoms could potentially make the compound a base .Aplicaciones Científicas De Investigación

NK1 Receptor Ligands

Research on quinoline derivatives, similar to the compound , has led to the development of potent NK1 receptor ligands. These ligands demonstrate significant affinity in the nanomolar range, indicating their potential as therapeutic agents. For instance, a study highlighted the creation of a 4-methyl-1-piperazinyl derivative, showcasing its role as an NK1 antagonist. This compound blocked proliferation and migration of microvascular endothelial cells, suggesting applications in inhibiting tumor growth and metastasis (Giuliani et al., 2011).

Antifolate Thymidylate Synthase Inhibitors

Another research avenue is the synthesis of quinazoline antifolates as thymidylate synthase inhibitors. These compounds are vital for their anticancer properties. A study demonstrated the creation of N10-propargylquinazoline antifolates, revealing their potent inhibition of thymidylate synthase and enhanced solubility, making them promising candidates for antitumor agents (Marsham et al., 1989).

Silver Carbenoid Intermediate in Synthesis

Research on N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles showcases the use of silver catalysis to produce diverse functionalized isoquinolines. This method involves a silver carbenoid intermediate, facilitating multiple bond formations through complex annulations. Such techniques offer new pathways for synthesizing various heterocyclic compounds, potentially including N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Yang et al., 2017).

Broad-Spectrum Antibacterial Agents

Research into quinoline carboxylic acids reveals their broad antibacterial activity, effective against systemic infections. This insight underlines the potential of quinoline derivatives in developing new antibacterial agents. Such studies indicate the versatility of quinoline and triazole compounds in pharmaceutical applications, suggesting that this compound could be explored for similar uses (Goueffon et al., 1981).

Safety and Hazards

As with any chemical compound, handling “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Propiedades

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-3-24(22,23)20-8-4-5-11-9-12(6-7-14(11)20)16-15(21)13-10-19(2)18-17-13/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSZMLNOBDGJPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CN(N=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2362101.png)

![3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2362107.png)

![4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2362111.png)